molecular formula C7H15N B13696039 1,3,3-Trimethylpyrrolidine

1,3,3-Trimethylpyrrolidine

Cat. No.: B13696039
M. Wt: 113.20 g/mol
InChI Key: WACYTCDCBQXUAW-UHFFFAOYSA-N
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Description

1,3,3-Trimethylpyrrolidine is a saturated five-membered heterocyclic amine with three methyl substituents at the 1-, 3-, and 3-positions. Its rigid pyrrolidine backbone and methyl groups confer unique steric and electronic properties, making it valuable in pharmaceutical synthesis, catalysis, and materials science. The compound’s basicity (pKa ~10–11) and lipophilicity (logP ~2.6, inferred from analogs in ) enable diverse applications, including as a chiral auxiliary or ligand in asymmetric catalysis .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

1,3,3-trimethylpyrrolidine

InChI

InChI=1S/C7H15N/c1-7(2)4-5-8(3)6-7/h4-6H2,1-3H3

InChI Key

WACYTCDCBQXUAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloropropane with ammonia in the presence of a base can yield 1,3,3-trimethylpyrrolidine. Another method involves the reduction of 1,3,3-trimethylpyrrolinium salts using suitable reducing agents .

Industrial Production Methods: Industrial production of 1,3,3-trimethylpyrrolidine typically involves the catalytic hydrogenation of pyrrolidine derivatives. The process is carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1,3,3-Trimethylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the nitrogen atom allows it to participate in hydrogen bonding and other interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Substituent Variation and Steric Effects

2,2-Dimethylpyrrolidine (CAS 35018-15-6)

  • Structure : Methyl groups at positions 2 and 2.
  • Properties : Reduced steric hindrance compared to 1,3,3-trimethylpyrrolidine. Lower logP (~1.5–2.0) due to fewer methyl groups.
  • Applications : Intermediate in alkaloid synthesis; less commonly used in catalysis due to weaker steric shielding .

1,2,2,5-Tetramethylpyrrolidine (CAS 4565-10-0)

  • Structure : Additional methyl group at position 3.
  • Applications : Used in asymmetric hydrogenation reactions .

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS 1707358-15-3)

  • Structure : Fluorinated pyrrolidine fused with pyridine.
  • Properties : Fluorine atoms increase electronegativity and metabolic stability. Trifluoromethyl group enhances lipophilicity (logP ~3.5).
  • Applications : Drug discovery (e.g., kinase inhibitors) due to improved bioavailability .

Functional Group Modifications

1,3-Dimethylpyrrolidin-2-one (CAS N/A)

  • Structure : Lactam derivative with a ketone at position 2.
  • Properties : Polar due to the amide group (PSA ~40 Ų), reducing membrane permeability.
  • Applications : Solvent in electronics; precursor for nylon synthesis .

3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-61-2)

  • Structure : Aromatic pyrrolopyridine with halogen substituents.
  • Properties : Planar structure enhances π-π stacking; chloro and fluoro groups modulate reactivity.
  • Applications : Anticancer and antiviral agents .

Spiro and Fused Analogues

Spiropyrrolidines (e.g., Scheme 3 in )

  • Structure : Spiro-fused oxindole or indole moieties.
  • Properties : Enhanced 3D complexity improves binding to biological targets.
  • Applications : Anticonvulsants and antimicrobials .

Pyrrolo[2,3-b]pyridines ()

  • Structure : Bicyclic system with pyrrolidine fused to pyridine.
  • Properties: Aromaticity increases stability; nitro/amino groups allow further functionalization.
  • Applications : Kinase inhibitors and GPCR modulators .

Physicochemical and Spectroscopic Comparison

Compound Molecular Weight logP ¹H NMR (δ ppm, Key Signals) Key Applications
1,3,3-Trimethylpyrrolidine 113.22 ~2.6 1.05 (s, 6H, 3-CH3), 2.2 (m, 2H, CH2) Catalysis, Pharmaceuticals
2,2-Dimethylpyrrolidine 99.18 ~1.8 1.3 (s, 6H, 2-CH3), 2.4 (m, 4H, CH2) Alkaloid synthesis
1,2,2,5-Tetramethylpyrrolidine 127.23 2.619 1.12 (s, 6H, 2-CH3), 1.5 (s, 3H, 5-CH3) Asymmetric catalysis
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine 266.19 ~3.5 3.8 (m, 4H, pyrrolidine-H), 8.5 (s, 1H, pyridine-H) Drug discovery

Biological Activity

1,3,3-Trimethylpyrrolidine (TMP) is a cyclic amine with a molecular formula of C7_7H15_{15}N. It is a derivative of pyrrolidine and has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of TMP, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 113.20 g/mol
  • Structure : TMP contains a five-membered ring with three methyl groups attached to the nitrogen atom, which influences its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that TMP exhibits antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Neuroprotective Effects

TMP has been studied for its neuroprotective properties. In animal models, it has shown the ability to enhance cognitive function and reduce neuroinflammation. This effect is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

3. Antioxidant Activity

The antioxidant capacity of TMP has been evaluated through various assays. It demonstrated significant free radical scavenging abilities, which may contribute to its protective effects against oxidative damage in cells.

Case Study 1: Neuroprotection in Rodent Models

A study conducted on rodents exposed to neurotoxic agents found that administration of TMP significantly reduced neuronal death and improved behavioral outcomes. The findings suggest that TMP can potentially be developed as a therapeutic agent for neurodegenerative diseases.

StudyModelOutcome
Smith et al., 2022RodentReduced neuronal death; improved cognition

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that TMP exhibits potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
  • Cell Membrane Disruption : TMP interacts with microbial membranes, affecting their integrity.
  • Neurotransmitter Modulation : It influences levels of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective effects.
  • Antioxidant Mechanism : By scavenging free radicals, TMP reduces oxidative stress in cells.

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